molecular formula C11H20O2 B13994278 1,1'-[Methylenebis(oxyethane-2,1-diyl)]dicyclopropane CAS No. 66688-08-2

1,1'-[Methylenebis(oxyethane-2,1-diyl)]dicyclopropane

Cat. No.: B13994278
CAS No.: 66688-08-2
M. Wt: 184.27 g/mol
InChI Key: UBELHTWPTURWCE-UHFFFAOYSA-N
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Description

Cyclopropane,1,1-[methylenebis(oxy-2,1-ethanediyl)]bis-(9ci) is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.275 g/mol This compound is characterized by the presence of two cyclopropane rings connected by a methylene bridge and two ethylene glycol units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropane,1,1-[methylenebis(oxy-2,1-ethanediyl)]bis-(9ci) typically involves the reaction of formaldehyde with 2-cyclopropylethanol . The reaction conditions include:

    Reagents: Formaldehyde (CAS#50-00-0) and 2-cyclopropylethanol (CAS#2566-44-1)

    Solvent: Commonly used solvents include methanol or ethanol

    Catalyst: Acidic or basic catalysts can be used to facilitate the reaction

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes using similar reagents and conditions as described above. The choice of solvent, catalyst, and reaction conditions may be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopropane,1,1-[methylenebis(oxy-2,1-ethanediyl)]bis-(9ci) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride

    Substitution: Nucleophilic substitution reactions can occur at the methylene bridge or the ethylene glycol units

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles such as halides or amines in the presence of a base

Major Products Formed

    Oxidation: Carboxylic acids or ketones

    Reduction: Alcohols or alkanes

    Substitution: Substituted cyclopropane derivatives

Scientific Research Applications

Cyclopropane,1,1-[methylenebis(oxy-2,1-ethanediyl)]bis-(9ci) has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activity and interactions with biomolecules

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Cyclopropane,1,1-[methylenebis(oxy-2,1-ethanediyl)]bis-(9ci) involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropane,1,1-[methylenebis(oxy-2,1-ethanediyl)]bis-(9ci) is unique due to its combination of cyclopropane rings and ethylene glycol units, which impart distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

66688-08-2

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-(2-cyclopropylethoxymethoxy)ethylcyclopropane

InChI

InChI=1S/C11H20O2/c1-2-10(1)5-7-12-9-13-8-6-11-3-4-11/h10-11H,1-9H2

InChI Key

UBELHTWPTURWCE-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCOCOCCC2CC2

Origin of Product

United States

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